molecular formula C21H32O5 B097182 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one CAS No. 16892-02-7

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

Cat. No. B097182
CAS RN: 16892-02-7
M. Wt: 364.5 g/mol
InChI Key: LOONUJJGHHFUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a natural product that is commonly known as curcumin. It is a yellow pigment that is found in turmeric, a spice that is commonly used in Indian cuisine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism Of Action

Curcumin exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. Curcumin also has antioxidant properties, which help to protect cells from oxidative damage. In addition, curcumin has been shown to modulate the expression of various genes involved in disease processes.

Biochemical And Physiological Effects

Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, curcumin has been shown to improve insulin sensitivity and lipid metabolism in animal studies.

Advantages And Limitations For Lab Experiments

Curcumin has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from turmeric. Curcumin is also relatively stable and can be stored for long periods of time. However, curcumin has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, curcumin has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on curcumin. One area of research is the development of novel formulations of curcumin that improve its solubility and bioavailability. Another area of research is the identification of new targets and pathways for curcumin in disease processes. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of curcumin in humans. Finally, there is a need for more research on the potential use of curcumin in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of curcumin can be achieved through various methods, including extraction from turmeric, chemical synthesis, and biosynthesis. Extraction from turmeric is the most common method used to obtain curcumin. This involves the use of solvents such as ethanol or acetone to extract the curcuminoids from the turmeric rhizome. Chemical synthesis involves the use of various reagents to synthesize curcumin from simpler compounds. Biosynthesis involves the use of microorganisms such as bacteria or fungi to produce curcumin.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Curcumin has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In addition, curcumin has been studied for its potential use in wound healing and as an antimicrobial agent.

properties

CAS RN

16892-02-7

Product Name

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3

InChI Key

LOONUJJGHHFUCE-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O

Other CAS RN

24149-26-6

synonyms

RHO-ISOHUMULONEB2

Origin of Product

United States

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